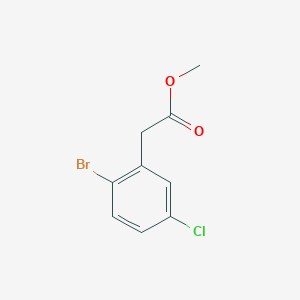

Methyl 2-(2-bromo-5-chlorophenyl)acetate

Description

Overview of Phenylacetate (B1230308) Derivatives in Organic Synthesis

Phenylacetic acid and its derivatives, collectively known as phenylacetates, are organic compounds characterized by a phenyl group attached to an acetic acid moiety. fishersci.ca This structural backbone is prevalent in nature and serves as a critical building block in synthetic organic chemistry. fishersci.cabldpharm.com Phenylacetates are key intermediates in the synthesis of a wide range of pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) and antibiotics like penicillin G. bldpharm.comjoshi-group.com Their utility also extends to the fragrance industry, where they are valued for their characteristic honey-like aromas. fishersci.cabldpharm.com In chemical research, the phenylacetate scaffold is frequently modified to create libraries of new molecules for screening in drug discovery and materials science, owing to its synthetic accessibility and versatile chemical handles. lookchem.com

Significance of Halogenation in Chemical Compound Design

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental strategy in modern chemical and drug design. synquestlabs.combiosynth.com The incorporation of halogens can profoundly alter a compound's physicochemical properties. pharmaffiliates.com For instance, halogenation can enhance a drug's metabolic stability, lipophilicity (its ability to dissolve in fats and cross cell membranes), and binding affinity to its biological target. synquestlabs.comgoogle.com

Chlorine and bromine are particularly significant in this context. The substitution of a hydrogen atom with a chlorine atom can lead to remarkable improvements in potency and favorably affect pharmacokinetic parameters. This has been colloquially termed the "magic chloro effect" in drug discovery. Bromine, with its larger atomic size, can introduce specific steric interactions and is often used to increase therapeutic activity and selectivity. The ability of heavier halogens like chlorine and bromine to form "halogen bonds"—a type of non-covalent interaction with electron-donating atoms—is now recognized as a crucial factor for enhancing the stability of ligand-target complexes.

Current Research Landscape of Bromo- and Chlorophenylacetate Structures

The combination of bromine and chlorine on a phenylacetate framework creates a class of compounds with significant potential for further chemical exploration. Research into these di-halogenated structures often focuses on their role as synthetic intermediates for more complex molecules, particularly in the pharmaceutical and agrochemical sectors. For example, α-bromo-2-chlorophenylacetic acid is a key intermediate in the synthesis of various bioactive compounds.

Recent studies have also explored the direct biological activities of halogenated phenylacetates. A series of platinum(IV) complexes incorporating halogenated phenylacetic acid derivatives, including 4-chlorophenylacetic acid and 4-bromophenylacetic acid, were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies highlight how the specific halogen atom can influence the biological activity of the resulting metal complex. The synthesis and copolymerization of various bromo- and chloro-substituted phenylcyanoacrylates have also been investigated, demonstrating their utility in creating new polymer materials. The photolysis of bromo- and chloro-substituted benzyl (B1604629) derivatives has been studied to understand the competition between ionic and radical reaction pathways, which is influenced by the nature of the halogen.

Defining the Research Focus: Methyl 2-(2-bromo-5-chlorophenyl)acetate

This article now narrows its focus to a specific, yet representative, member of this chemical family: This compound . This compound exemplifies the structural complexity and synthetic potential inherent in di-halogenated phenylacetates. Its structure features a phenyl ring substituted with a bromine atom at position 2 and a chlorine atom at position 5, with the acetic acid methyl ester group at position 1.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 455957-76-3 | |

| Molecular Formula | C₉H₈BrClO₂ | |

| Molecular Weight | 263.52 g/mol | |

| Purity | Typically ≥97% |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-bromo-5-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOPBOWSUDRXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627228 | |

| Record name | Methyl (2-bromo-5-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455957-76-3 | |

| Record name | Methyl (2-bromo-5-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 2 2 Bromo 5 Chlorophenyl Acetate

Precursor Synthesis and Derivatization Strategies

A primary approach to synthesizing Methyl 2-(2-bromo-5-chlorophenyl)acetate involves the initial construction of its carboxylic acid precursor, 2-bromo-5-chlorophenylacetic acid, which is then esterified. This multi-step strategy relies on established and versatile chemical transformations.

Synthesis of 2-Bromo-5-chlorophenylacetic Acid and its Precursors

The synthesis of the core structure, 2-bromo-5-chlorophenylacetic acid (CAS 81682-38-4), can be achieved through various routes, often starting with simpler halogenated aromatic compounds. synquestlabs.comchemicalbook.com

A common precursor is 2-bromo-5-chlorotoluene (B148796) (CAS 14495-51-3). strem.comsigmaaldrich.comnih.gov This starting material can be synthesized from 4-bromo-2-methylaniline (B145978) via a Sandmeyer-type reaction. The aniline (B41778) is first diazotized using sodium nitrite (B80452) in hydrochloric acid, and the resulting diazonium salt is then treated with cuprous chloride to replace the amino group with chlorine, yielding the desired toluene (B28343) derivative. chemicalbook.com

Once 2-bromo-5-chlorotoluene is obtained, it can be converted to 2-bromo-5-chlorobenzaldehyde (B66733) (CAS 174265-12-4). chemicalbook.com One method involves the radical bromination of the methyl group using N-bromosuccinimide (NBS), followed by hydrolysis to the corresponding benzyl (B1604629) alcohol, which is then oxidized to the aldehyde. An alternative, more direct route to a related precursor, 2-bromo-5-chlorobenzaldehyde, starts from 3-chlorobenzaldehyde. google.comchembk.com This process involves a one-step electrophilic bromination at the ortho position, facilitated by an iodine catalyst in a strong acid solvent like concentrated sulfuric acid, achieving a high yield of approximately 90%. google.comchembk.com

From the aldehyde, the synthesis can proceed to the target phenylacetic acid. One of the most versatile methods for converting aryl ketones or aldehydes to phenylacetic acids is the Willgerodt-Kindler reaction. wikipedia.org This reaction typically involves heating an acetophenone (B1666503) with sulfur and an amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the carboxylic acid. mdma.cherowid.org Research has shown that using phase transfer catalysts like triethyl benzyl ammonium (B1175870) chloride (TEBA) can significantly reduce reaction times and improve yields. tandfonline.comresearchgate.net While these methods are generally applied to acetophenones, they highlight a powerful strategy for constructing the phenylacetic acid moiety.

A different approach involves the hydrolysis of nitrile precursors. For example, a substituted benzyl cyanide can be hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid.

Esterification Reactions to Form Methyl Esters

With 2-bromo-5-chlorophenylacetic acid in hand, the final step in this pathway is esterification to yield this compound (CAS 455957-76-3). synquestlabs.com

The most common method is the Fischer esterification, which involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as concentrated sulfuric acid. chemicalbook.com This is a reversible equilibrium-driven process, and using an excess of methanol helps to drive the reaction towards the product. A general procedure for a similar compound, methyl 2-(2-bromophenyl)acetate, resulted in a 99% yield after refluxing for 30 minutes. chemicalbook.com

Another documented method involves transesterification. For the related compound methyl alpha-bromo-2-chlorophenylacetate, the synthesis was achieved by reacting the corresponding acid with methyl acetate (B1210297) in the presence of a Lewis acid catalyst like titanium tetrachloride or zinc chloride. google.com This method avoids the use of strong mineral acids and can offer high purity and yields. google.com

| Method | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Methanol, H₂SO₄ (cat.) | Reflux | Classic, high-yielding method. chemicalbook.com | chemicalbook.com |

| Lewis Acid Catalyzed Transesterification | Carboxylic Acid, Methyl Acetate, TiCl₄ or ZnCl₂ (cat.) | Reflux | Avoids strong mineral acids, high purity product. google.com | google.com |

Halogenation Procedures for Bromine and Chlorine Incorporation

Halogenation can be performed at different stages of the synthesis, either on the aromatic ring or at the alpha-carbon of the acetic acid side chain.

For α-halogenation of the carboxylic acid, the Hell-Volhard-Zelinsky (HVZ) reaction is the standard method. jove.com This reaction treats a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The PBr₃ first converts the carboxylic acid to an acyl bromide, which can then enolize. This enol intermediate subsequently reacts with Br₂ to install a bromine atom at the α-position. jove.com A similar process can be used for chlorination. A method for preparing the related intermediate, α-bromo(2-chloro)phenylacetic acid, involves reacting 2-chlorophenylacetic acid with sodium bromide and hydrogen peroxide in a sulfuric acid solution. patsnap.com

Ring halogenation, the introduction of bromine and chlorine onto the phenyl ring, is typically achieved through electrophilic aromatic substitution on a suitable precursor. The directing effects of existing substituents on the ring determine the position of the incoming halogen.

Direct Synthetic Routes

More direct methods aim to construct the final molecule with fewer discrete precursor isolation steps. These often involve carbon-carbon bond-forming reactions.

Nucleophilic Substitution Reactions for Phenylacetate (B1230308) Formation

The formation of the phenylacetate structure can be achieved via nucleophilic substitution, a foundational reaction in organic chemistry. libretexts.org A typical pathway would involve a substituted benzyl halide, such as 2-bromo-5-chlorobenzyl bromide, reacting with a nucleophile like the cyanide ion (CN⁻). The resulting benzyl cyanide can then be hydrolyzed to the carboxylic acid and subsequently esterified, as described previously. orgsyn.org This multi-step, one-pot sequence is a common industrial approach for synthesizing phenylacetic acids and their esters.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Halide Linkages

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. rsc.org These methods offer a powerful way to construct complex molecules like this compound.

The Suzuki-Miyaura coupling, for example, can join an aryl halide with an organoboron compound. researchgate.net A potential, though advanced, route could involve coupling a di-halogenated benzene (B151609) derivative with a reagent containing the acetate moiety. Research has demonstrated the successful coupling of aryl halides with various partners to generate complex products, often in high yields and under mild conditions, sometimes even in aqueous media. researchgate.netnih.gov For instance, palladium catalysts have been developed for coupling aryl bromides and chlorides with fluoroalkylamines and heterocyclic silanolates. nih.govnih.gov While not a direct synthesis of the title compound, these studies underscore the potential of using a palladium-catalyzed cross-coupling of a suitably substituted aryl halide with a nucleophile or organometallic reagent that provides the -CH₂COOCH₃ fragment. rsc.orginventivapharma.com

Catalytic Systems in Synthesis

Catalysis is fundamental to the efficient synthesis of this compound. Both Lewis acids and transition metals are employed to facilitate the core reactions, each offering distinct advantages in terms of reaction conditions, selectivity, and yield.

A primary route for synthesizing this compound is through the ester exchange (transesterification) of the corresponding carboxylic acid, 2-(2-bromo-5-chlorophenyl)acetic acid. This reaction is effectively catalyzed by Lewis acids. epa.gov The process involves reacting the parent acid with an excess of an acetate ester, such as methyl acetate, which serves as both the methylating agent and the solvent. epa.gov

The use of Lewis acid catalysts like titanium tetrachloride (TiCl₄), zinc chloride (ZnCl₂), or magnesium perchlorate (B79767) (Mg(ClO₄)₂) significantly accelerates the reaction. epa.gov Among these, titanium tetrachloride has been identified as a particularly effective catalyst. epa.govwikipedia.org The reaction typically proceeds under reflux conditions for several hours. epa.gov This method is advantageous due to its operational simplicity, the commercial availability of the catalysts, and the high purity and yields achievable, making it suitable for larger-scale production. epa.gov

| Catalyst | Starting Material | Solvent (Volume) | Reaction Time (h) | Yield (%) | Purity (HPLC %) | Reference |

|---|---|---|---|---|---|---|

| Titanium Tetrachloride | α-Bromo-2-chlorophenylacetic acid | Methyl Acetate (6x vol) | 4 | 93.37 | 99.6 | epa.govwikipedia.org |

| Titanium Tetrachloride | α-Bromo-2-chlorophenylacetic acid | Methyl Acetate (5x vol) | 8 | 86.93 | 99.2 | epa.govwikipedia.org |

| Magnesium Perchlorate | α-Bromo-2-chlorophenylacetic acid | Methyl Acetate (5x vol) | 8 | 75.80 | 99.1 | epa.gov |

| Zinc Chloride | α-Bromo-2-chlorophenylacetic acid | Methyl Acetate (5x vol) | 8 | 74.81 | 97.8 | epa.gov |

| Sulfuric Acid (Brønsted Acid) | α-Bromo-2-chlorophenylacetic acid | Methanol (6x vol) | 5 | 87.74 | 99.1 | epa.govwikipedia.org |

While the direct synthesis of this compound via transition metal-catalyzed arylation is not prominently documented, these catalysts are crucial for creating the broader class of phenylacetic acid derivatives from aryl halides. rsc.org Palladium and copper catalysts are central to various cross-coupling reactions that form key carbon-carbon and carbon-heteroatom bonds. nih.govalberts.edu.in

Palladium Catalysis: Palladium-catalyzed reactions are powerful tools for constructing the phenylacetate framework.

Carbonylation: One major strategy involves the carbonylation of benzylic halides using carbon monoxide (CO) in the presence of a palladium catalyst. rsc.org This reaction proceeds through the oxidative addition of the benzyl halide to a Pd(0) species, followed by CO insertion and subsequent reaction with a nucleophile like methanol to yield the methyl ester. rsc.orgnih.gov

Heck Reaction: The Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst, provides a pathway to substituted alkenes that can be further transformed into the desired acetate. wikipedia.orgrsc.org

Sonogashira Coupling: Another synthetic route involves the Sonogashira reaction, which couples a terminal alkyne with an aryl halide using palladium and copper co-catalysts. wikipedia.orglibretexts.orgorganic-chemistry.org The resulting arylalkyne can then undergo hydration to produce the corresponding aryl ketone, which can be converted to the phenylacetic ester. researchgate.net

Copper Catalysis: Copper-catalyzed reactions, particularly for C-O, C-S, and C-N bond formation, are well-established. alberts.edu.innih.govnih.gov The Ullmann condensation, a classic copper-promoted reaction, is used for forming aryl ethers. nih.gov More contemporary copper-catalyzed methods, often employing specific ligands, allow for cross-coupling under milder conditions. nih.govcapes.gov.br While less common for the direct C-C bond formation in phenylacetates compared to palladium, copper catalysis is integral in synthesizing various precursors and related structures. For example, copper-catalyzed carboxylation of arylboronic esters with CO₂ offers a route to carboxylic acids. acs.org

Reaction Optimization and Yield Enhancement

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing costs and reaction times. Key factors include temperature, solvent choice, and the specifics of the catalytic system.

Temperature and solvent play a significant role in reaction kinetics and equilibrium. In the Lewis acid-catalyzed ester exchange synthesis, the reaction is typically conducted at the reflux temperature of the solvent system. epa.gov Methyl acetate is often used as both a reactant and the solvent, and its volume relative to the starting acid is a key parameter. epa.govwikipedia.org

The reaction time is also a critical variable, with studies showing that optimal yields can be achieved within 4 to 8 hours. epa.govwikipedia.org Extending the reaction time beyond this optimal window does not necessarily lead to a proportional increase in yield and can be inefficient. For instance, a reaction with titanium tetrachloride for 4 hours yielded 93.37%, while a similar reaction for 8 hours yielded 86.93%. epa.govwikipedia.org In palladium-catalyzed reactions, solvent choice can be even more critical, with solvents like DMSO, DMF, or THF influencing catalyst stability and reactivity. documentsdelivered.com

| Catalyst | Solvent Ratio (Solvent:Acid) | Reaction Time (h) | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Titanium Tetrachloride | 6x | 4 | Reflux | 93.37 | epa.govwikipedia.org |

| Titanium Tetrachloride | 5x | 8 | Reflux | 86.93 | epa.govwikipedia.org |

| Titanium Tetrachloride | 10x | 10 | Reflux | ~87.7 | epa.gov |

| Titanium Tetrachloride | 5x | 2 | Reflux | 85.80 | wikipedia.org |

For the Lewis acid-catalyzed synthesis, the molar ratio of the catalyst to the starting material is a crucial factor for yield enhancement. Research indicates an optimal molar ratio of the Lewis acid catalyst to the α-bromo-2-chlorophenylacetic acid to be between 0.02 and 0.08 to 1, with a preferred range of 0.04-0.06:1. epa.govwikipedia.org Using a catalyst load within this range ensures efficient conversion without unnecessary excess of the catalyst.

In the context of transition metal catalysis, ligand design is paramount for achieving high yields and selectivity. chemrxiv.org While the Lewis acid-catalyzed ester exchange is a ligand-less system, related palladium-catalyzed syntheses of phenylacetic esters rely heavily on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands like Xantphos or SPhos can stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination, leading to improved catalytic turnover and higher yields, even at atmospheric pressure for carbonylation reactions. epa.govnih.gov The structure of the ligand can dictate the coordination geometry around the metal center, influencing the regioselectivity and efficiency of the catalytic cycle. nih.govchemrxiv.org

Green Chemistry Approaches in Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

The documented Lewis acid-catalyzed synthesis has some alignment with green chemistry principles. epa.gov The use of methyl acetate as both a reagent and a solvent reduces the number of components and improves atom economy. However, the use of stoichiometric or supra-stoichiometric amounts of reagents and chlorinated solvents for extraction represents areas for improvement.

Potential green chemistry enhancements for this synthesis could include:

Solvent-Free Conditions: Exploring mechanochemical methods, such as manual grinding or ball milling, could eliminate the need for bulk solvents, reducing waste and simplifying workup. alberts.edu.in

Benign Catalysts and Solvents: Investigating the use of more environmentally friendly catalysts, such as natural acids (e.g., citric acid from lemon juice) or solid-supported catalysts that can be easily recovered and reused, would be beneficial. dntb.gov.ua Replacing traditional organic solvents with water or other green solvents where possible is a key goal. rsc.org

By integrating these approaches, the synthesis of this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Methyl 2-(2-bromo-5-chlorophenyl)acetate, both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide unambiguous structural confirmation.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methyl protons of the ester group.

The aromatic region (typically δ 7.0-8.0 ppm) would show a complex splitting pattern for the three protons on the substituted phenyl ring. The proton at C6 (adjacent to the bromine atom) would likely appear as a doublet. The proton at C4 would be a doublet of doublets, and the proton at C3 would also be a doublet. The exact chemical shifts are influenced by the electronic effects of the bromo and chloro substituents.

The methylene protons (-CH₂-) of the acetate (B1210297) group are expected to produce a singlet in the region of δ 3.8-4.2 ppm. The electronegativity of the adjacent carbonyl group and the phenyl ring influences this chemical shift.

The methyl protons (-OCH₃) of the ester group would give rise to a sharp singlet, typically appearing further upfield around δ 3.6-3.8 ppm.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C3, C4, C6) | 7.2 - 7.6 | m |

| Methylene H (-CH₂-) | ~3.9 | s |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, nine distinct signals are expected.

The carbonyl carbon (C=O) of the ester group would be the most downfield signal, typically in the range of δ 168-172 ppm.

The aromatic carbons would appear between δ 120-140 ppm. The carbons directly bonded to the halogen atoms (C2 and C5) would have their chemical shifts significantly influenced by the halogen's electronegativity and anisotropic effects. The other aromatic carbons (C1, C3, C4, C6) would also show distinct signals based on their substitution pattern.

The methylene carbon (-CH₂-) is expected to resonate around δ 40-45 ppm.

The methyl carbon (-OCH₃) of the ester group would be the most upfield signal, typically around δ 52-55 ppm.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 169 - 171 |

| Aromatic C1 | 135 - 138 |

| Aromatic C2 (C-Br) | 120 - 123 |

| Aromatic C3 | 130 - 133 |

| Aromatic C4 | 128 - 131 |

| Aromatic C5 (C-Cl) | 133 - 136 |

| Aromatic C6 | 126 - 129 |

| Methylene C (-CH₂-) | 40 - 43 |

To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. In this molecule, it would primarily show correlations between the aromatic protons, helping to delineate the substitution pattern on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for assigning the quaternary carbons (C1, C2, and C5) and the carbonyl carbon by observing their correlations with nearby protons. For instance, the carbonyl carbon should show a correlation with the methylene and methyl protons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

C=O Stretch: A strong absorption band in the IR spectrum, typically around 1730-1750 cm⁻¹, is characteristic of the carbonyl stretching vibration of the ester group. This would also be a prominent band in the Raman spectrum.

C-O Stretch: The C-O stretching vibrations of the ester group would appear in the 1250-1000 cm⁻¹ region.

Aromatic C-H Stretch: These vibrations would give rise to bands in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations of the phenyl ring would produce a series of bands in the 1600-1450 cm⁻¹ region.

C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds would appear in the 900-690 cm⁻¹ region and are diagnostic of the substitution pattern.

C-Br and C-Cl Stretches: The carbon-halogen stretching vibrations are expected at lower frequencies, typically in the 700-500 cm⁻¹ region for C-Br and 800-600 cm⁻¹ for C-Cl.

Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1730 - 1750 |

| C-O-C | Asymmetric Stretch | 1250 - 1200 |

| C-O-C | Symmetric Stretch | 1100 - 1000 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-Cl | Stretch | 800 - 600 |

The rotational freedom around the C-C single bond between the phenyl ring and the methylene group, as well as the C-O bond of the ester, can lead to different conformers. These conformers may have distinct vibrational frequencies, particularly for the carbonyl stretch and the skeletal vibrations. A detailed analysis of the IR and Raman spectra, potentially at different temperatures or in different solvents, could reveal the presence of multiple conformers in equilibrium. Theoretical calculations would be instrumental in assigning specific vibrational modes to each conformer and determining their relative stabilities.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of the elemental formula. For this compound (C₉H₈BrClO₂), the expected exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).

The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), would result in a distinctive isotopic pattern for the molecular ion peak cluster. This pattern serves as a key signature for confirming the presence of these halogens in the molecule.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | Calculated Exact Mass | Relative Abundance (%) |

| [M]⁺ (C₉H₈⁷⁹Br³⁵ClO₂) | 261.9396 | 100.0 |

| [M+2]⁺ | 263.9375 | 130.6 |

| [M+4]⁺ | 265.9354 | 42.4 |

This table represents a theoretical calculation and awaits experimental verification.

Fragmentation Pattern Analysis for Structural Insights

Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The analysis of these fragments provides valuable information about the compound's structure. Key fragmentation pathways for esters often involve the loss of the alkoxy group or cleavage adjacent to the carbonyl group. libretexts.org

Expected Fragmentation Pathways:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion corresponding to the acylium ion [M-31]⁺.

Loss of the carbomethoxy group (•COOCH₃): This cleavage would yield a fragment corresponding to the bromochlorobenzyl radical cation [M-59]⁺.

Cleavage of the C-Br or C-Cl bond: The loss of a bromine or chlorine radical would also be anticipated, leading to [M-Br]⁺ and [M-Cl]⁺ fragments. The relative abundance of these ions can provide insights into the bond strengths. miamioh.edu

McLafferty Rearrangement: While less likely for this specific structure, it is a common fragmentation pathway for esters with longer alkyl chains. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores.

Electronic Transitions and Chromophore Identification

The primary chromophore in this compound is the substituted benzene (B151609) ring. The presence of the bromo and chloro substituents, as well as the acetate group, will influence the energy of the electronic transitions (typically π → π* transitions in aromatic systems). It is expected that the compound would exhibit absorption maxima in the UV region, characteristic of substituted benzenoid compounds. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would need to be determined experimentally.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group Determination

Should this compound form suitable single crystals, X-ray diffraction analysis would reveal its crystal system (e.g., monoclinic, orthorhombic) and space group. mdpi.com This information is fundamental to describing the symmetry and packing of the molecules in the crystal lattice. The unit cell dimensions (a, b, c, α, β, γ) and the number of molecules per unit cell (Z) would also be determined. Analysis of related structures suggests that intermolecular interactions, such as halogen bonding or π-π stacking, could play a significant role in the crystal packing. iucr.orgresearchgate.net

Table 2: Required Parameters from X-ray Crystallographic Analysis

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| V (ų) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

This table outlines the data to be obtained from a successful X-ray crystallographic experiment.

Bond Lengths, Bond Angles, and Torsional Angles

The precise geometry of this compound can be defined by the spatial relationship between its constituent atoms. This is quantified through the measurement of bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional angles (the dihedral angle between two planes, each defined by three atoms). This data, typically obtained from single-crystal X-ray diffraction analysis, provides a definitive molecular model.

Once experimental data is available, it would be presented as follows:

Table 1: Selected Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| Br(1) | C(2) | Data not available |

| Cl(1) | C(5) | Data not available |

| C(1) | C(2) | Data not available |

| C(2) | C(3) | Data not available |

| C(3) | C(4) | Data not available |

| C(4) | C(5) | Data not available |

| C(5) | C(6) | Data not available |

| C(6) | C(1) | Data not available |

| C(1) | C(7) | Data not available |

| C(7) | C(8) | Data not available |

| C(8) | O(1) | Data not available |

| C(8) | O(2) | Data not available |

| O(2) | C(9) | Data not available |

Table 2: Selected Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C(6) | C(1) | C(2) | Data not available |

| Br(1) | C(2) | C(1) | Data not available |

| Cl(1) | C(5) | C(4) | Data not available |

| C(1) | C(7) | C(8) | Data not available |

| O(1) | C(8) | O(2) | Data not available |

| C(8) | O(2) | C(9) | Data not available |

Table 3: Selected Torsional Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |

| C(6) | C(1) | C(7) | C(8) | Data not available |

| C(2) | C(1) | C(7) | C(8) | Data not available |

| C(1) | C(7) | C(8) | O(1) | Data not available |

| C(1) | C(7) | C(8) | O(2) | Data not available |

| C(7) | C(8) | O(2) | C(9) | Data not available |

Intermolecular Interactions

In the solid state, molecules of this compound are not isolated but are arranged in a specific, repeating three-dimensional lattice. This packing is dictated by a variety of non-covalent intermolecular interactions, which, although individually weak, collectively determine the crystal's stability and physical properties. The primary forces at play would include hydrogen bonds, halogen bonds, and van der Waals forces.

Hydrogen Bonding:

Halogen Bonding:

A noteworthy interaction in this molecule is the potential for halogen bonding. This is a non-covalent interaction where a halogen atom (in this case, bromine or chlorine) acts as an electrophilic species (a Lewis acid) and accepts electron density from a nucleophilic species (a Lewis base) on an adjacent molecule. The carbonyl oxygen is a likely candidate for the Lewis base in this scenario, leading to C-Br···O=C or C-Cl···O=C halogen bonds. The presence and geometry of these interactions are highly dependent on the specific crystal packing and can significantly influence the supramolecular assembly.

Van der Waals Forces:

A comprehensive analysis of the crystal structure would quantify these interactions, as outlined in the hypothetical table below.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Donor | Acceptor | Distance (Å) | Angle (°) | Type of Interaction |

| C-H | O | Data not available | Data not available | Hydrogen Bond |

| C-Br | O | Data not available | Data not available | Halogen Bond |

| C-Cl | O | Data not available | Data not available | Halogen Bond |

| Phenyl Ring Centroid | Phenyl Ring Centroid | Data not available | - | π-π Stacking |

The interplay of these various intermolecular forces dictates the final crystal packing arrangement, influencing properties such as melting point, solubility, and crystal morphology. A detailed crystallographic report would provide the precise distances and angles for these interactions, offering a complete picture of the supramolecular chemistry of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. It allows for the calculation of various parameters that describe a molecule's geometry, reactivity, and spectroscopic characteristics.

Geometry Optimization and Molecular Structure Prediction

A fundamental step in computational chemistry is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy state. This process would yield precise bond lengths, bond angles, and dihedral angles for Methyl 2-(2-bromo-5-chlorophenyl)acetate. Comparing these theoretical values with experimental data, if available from techniques like X-ray crystallography, is a standard method for validating the computational model. For this specific compound, such optimized structural parameters are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Charge Transfer

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap generally suggests high reactivity and the potential for intramolecular charge transfer. Specific HOMO, LUMO, and energy gap values for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The map uses a color scale to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). This analysis helps in understanding hydrogen bonding and other non-covalent interactions. An MEP analysis for this compound would pinpoint the reactive sites on the molecule, but such a study is not currently available.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimentally recorded spectra, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups. The absence of positive (real) vibrational frequencies in the calculation confirms that the optimized geometry represents a true energy minimum. No such theoretical spectroscopic analysis for this compound has been found.

Quantum Chemical Descriptors and Reactivity Analysis

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's reactivity.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons.

These descriptors are derived from the ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively. Without the foundational FMO data for this compound, these important reactivity indices cannot be determined.

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, such as Fukui functions, are instrumental in predicting the reactive sites of a molecule. These descriptors are derived from conceptual density functional theory (DFT) and help in identifying the regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point 'r' in a molecule with respect to a change in the total number of electrons. In practice, condensed Fukui functions are often calculated for each atomic site in a molecule. These functions are categorized into:

f+ (r): for nucleophilic attack (acceptance of an electron)

f- (r): for electrophilic attack (donation of an electron)

f0 (r): for radical attack

A higher value of a particular Fukui function at an atomic site indicates a greater propensity for that type of reaction to occur at that site. For this compound, the Fukui function analysis would reveal the most probable sites for chemical reactions. For instance, the analysis might indicate that the carbon atoms of the phenyl ring are susceptible to electrophilic attack, while the oxygen atoms of the ester group are prone to nucleophilic attack. bas.bgscholarsresearchlibrary.com The analysis would also shed light on how the presence of both bromine and chlorine substituents influences the reactivity of the aromatic ring. The electron density-based local reactivity descriptor, the Fukui function, is a powerful tool for explaining the chemical selectivity of reactive sites. bas.bg

Table 1: Illustrative Fukui Function Indices for Key Atoms in a Substituted Phenylacetate (B1230308)

| Atomic Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) | Predicted Reactive Nature |

| Carbonyl Carbon | High | Low | Moderate | Prone to nucleophilic attack |

| Phenyl Ring Carbons | Low-Moderate | High | Moderate | Susceptible to electrophilic attack |

| Halogen-substituted Carbon | Moderate | Moderate | Moderate | Potential site for various reactions |

| Ester Oxygen (C=O) | High | Low | Low | Prone to nucleophilic attack |

| Ester Oxygen (O-CH3) | Moderate | Low | Low | Potential nucleophilic site |

Note: This table is illustrative and the actual values would require specific DFT calculations for this compound.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in technologies like optical switching, frequency conversion, and data storage. Computational methods are frequently employed to predict the NLO properties of molecules. The presence of electron-donating and electron-accepting groups, as well as extended π-conjugated systems, can lead to enhanced NLO responses.

In this compound, the phenyl ring constitutes a π-system. The halogen atoms (bromine and chlorine) and the acetate (B1210297) group act as substituents that can modulate the electronic properties of the ring and, consequently, its NLO response. Studies on similar compounds have shown that halogen substituents can have a significant effect on NLO properties. For example, bromo-containing chromophores have been found to exhibit higher static first molecular hyperpolarizability (β₀) values compared to their chloro-containing counterparts. nih.gov This suggests that the interplay between the bromo and chloro substituents in the target molecule could lead to interesting NLO characteristics.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

The key parameters that quantify the NLO response of a molecule at the microscopic level are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These can be calculated using quantum chemical methods.

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response. A large β value is indicative of a strong NLO response.

For this compound, computational calculations would provide values for these parameters, allowing for an assessment of its potential as an NLO material. The calculations would likely involve optimizing the molecular geometry and then computing the electronic properties in the presence of an electric field.

Table 2: Representative Calculated NLO Properties for a Halogenated Organic Molecule

| Property | Symbol | Calculated Value (a.u.) | Significance |

| Dipole Moment | μ | 2.5 | Indicates molecular polarity |

| Mean Polarizability | α | 150 | Measures linear optical response |

| First Hyperpolarizability | β | 800 | Quantifies second-order NLO response |

Note: These values are for illustrative purposes and actual calculated values for this compound may differ.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides insights into the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which corresponds to the concept of hyperconjugation.

Hyperconjugative Interactions and Charge Delocalization

In this compound, NBO analysis can elucidate several key electronic features:

Intramolecular Charge Transfer: The analysis can quantify the electron density transfer from the lone pairs of the oxygen and halogen atoms to the antibonding orbitals of the phenyl ring and the carbonyl group.

Hyperconjugative Stability: The strength of these donor-acceptor interactions, quantified by the second-order perturbation energy (E(2)), indicates the energetic stabilization arising from electron delocalization. Larger E(2) values signify stronger interactions. materialsciencejournal.org

Bonding Character: NBO analysis provides details on the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., σ, π, and their polarization).

Table 3: Illustrative NBO Analysis Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| LP (O1) | π* (C=O) | ~25-35 | Lone pair to antibonding π |

| LP (Br) | π* (C-C) of ring | ~2-5 | Lone pair to antibonding π |

| LP (Cl) | π* (C-C) of ring | ~1-3 | Lone pair to antibonding π |

| σ (C-H) | σ* (C-C) | ~1-4 | Sigma to antibonding sigma |

Note: LP denotes a lone pair orbital. The values are illustrative and would need to be calculated for the specific molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational dynamics, intermolecular interactions, and macroscopic properties of a substance.

For this compound, MD simulations could be employed to:

Explore Conformational Space: Identify the preferred three-dimensional arrangements of the molecule and the energy barriers between different conformations.

Simulate Bulk Properties: In a simulated solvent or as a pure liquid, MD can predict properties like density, viscosity, and diffusion coefficients.

Study Intermolecular Interactions: Analyze how molecules of this compound interact with each other and with solvent molecules. This is crucial for understanding its behavior in solution and in the solid state.

MD simulations on similar aromatic esters have been used to investigate their aggregation behavior and interactions with surfaces. nih.govacs.org Such simulations for the target compound would provide a dynamic picture of its molecular behavior that complements the static information obtained from quantum chemical calculations.

Drug-likeness and ADMET Prediction (Computational Aspects)

In the context of drug discovery, it is crucial to assess the "drug-likeness" of a compound, which includes its pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Computational models are widely used for the early-stage prediction of these properties, helping to identify promising candidates and flag potential liabilities.

For this compound, a variety of ADMET properties can be predicted using computational tools, which often rely on quantitative structure-activity relationship (QSAR) models or machine learning algorithms. mdpi.com These predictions are based on the molecular structure and physicochemical properties of the compound.

Key predicted ADMET properties include:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Estimation of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential sites of metabolic transformation by cytochrome P450 enzymes.

Excretion: Prediction of the route and rate of elimination from the body.

Toxicity: Assessment of potential for mutagenicity, carcinogenicity, and other adverse effects.

Table 4: Representative Predicted ADMET Properties for a Small Molecule

| Property | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| AMES Mutagenicity | Negative | Low potential for being a mutagen |

| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity |

Note: This table provides an example of the types of predictions made. Actual predictions for this compound would require specific software and models.

Medicinal Chemistry Applications and Biological Research

Compound as a Synthetic Intermediate for Pharmaceutical Development

Methyl 2-(2-bromo-5-chlorophenyl)acetate is a valuable intermediate in the synthesis of more complex molecules intended for pharmaceutical use. Its structure, featuring a reactive bromo- and chloro-substituted phenylacetic acid methyl ester, provides a versatile scaffold for medicinal chemists to build upon. The presence of the halogen atoms and the ester group allows for a variety of chemical transformations, enabling the creation of a diverse range of derivatives.

A notable application of a closely related compound, methyl alpha-bromo-2-chlorophenylacetate, is in the synthesis of clopidogrel (B1663587) bisulfate. google.com The synthesis involves a condensation reaction to form an intermediate which is then converted into the final drug substance. google.com This highlights the utility of such bromo-chloro phenylacetate (B1230308) structures as key building blocks in the production of commercially significant pharmaceuticals. The synthesis method for methyl alpha-bromo-2-chlorophenylacetate itself can be achieved through an ester exchange reaction with high purity and yield, making it suitable for industrial-scale production. google.com

The 2-bromo-5-chlorophenyl moiety present in this compound is a key precursor to various biologically active structures. Halogenated phenyl groups are a common feature in many pharmacologically active compounds. For instance, the introduction of bromine and chlorine into molecular scaffolds has been shown to enhance the biological activity of the resulting molecules. nih.govdlsu.edu.ph

Derivatives containing bromo- and chloro-substituted phenyl rings have been investigated for a range of therapeutic applications. For example, the synthesis of 5-bromo-6-(4-chlorophenyl)-2-propylimidazo[2,1-b] google.comnih.govnih.govthiadiazole, a potential anti-cancer agent, utilizes a 2-Bromo-4'-chloroacetophenone precursor, demonstrating the importance of the halogenated phenyl structure in generating novel therapeutic candidates. dlsu.edu.ph Furthermore, the development of potent dual endothelin receptor antagonists like macitentan (B1675890), which features a bromo-substituted pyrimidine (B1678525), underscores the significance of halogenated aromatic rings in drug design. acs.org The core structure of this compound provides a readily available starting point for the synthesis of molecules containing these critical pharmacophores.

Biological Activity Screening

While direct biological activity screening data for this compound is not extensively published, its derivatives have been the subject of various biological evaluations, particularly in the context of anticancer research. The screening of these derivatives provides insight into the potential therapeutic applications that can arise from this chemical scaffold.

Derivatives of halogenated aromatic compounds have been explored for their potential to inhibit key enzymes involved in disease processes. For instance, certain phenanthridine (B189435) derivatives, which can be synthesized from precursors containing bromo-substituted aniline (B41778), have been shown to inhibit DNA topoisomerase I/II, enzymes critical for cell proliferation. frontiersin.org This suggests that derivatives of this compound could be designed and screened for similar enzyme inhibitory activities.

The bromo- and chloro-substituted phenyl structure is a key feature in molecules designed to interact with specific biological receptors. A prominent example is the discovery of macitentan, a potent dual endothelin (ET) receptor antagonist. acs.org The development of macitentan involved extensive structure-activity relationship studies where various substitutions on a pyrimidine core were explored, with a bromo-substituent proving to be beneficial for its activity on the ETB receptor. acs.org This indicates that derivatives of this compound could be valuable candidates for screening in receptor binding assays for various targets.

A significant area of research for compounds containing bromo- and chloro-substituted phenyl groups is in the field of oncology. Numerous studies have demonstrated the anticancer potential of such derivatives against a variety of human cancer cell lines.

Halogenated benzofuran (B130515) derivatives, for example, have shown significant antiproliferative effects. nih.gov The introduction of halogens like bromine and chlorine into the benzofuran ring system has been reported to enhance anticancer activity. nih.gov Similarly, a synthesized imidazo[2,1-b] google.comnih.govnih.govthiadiazole derivative containing a bromo and a chlorophenyl group exhibited cytotoxicity against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cancer cell lines, with a favorable toxicity profile towards normal cells. dlsu.edu.ph

The following table summarizes the in vitro anticancer activity of some representative halogenated compounds, illustrating the potential of derivatives that could be synthesized from this compound.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference |

| 5-bromo-6-(4-chlorophenyl)-2-propylimidazo[2,1-b] google.comnih.govnih.govthiadiazole | HT-29 (colon), MCF-7 (breast) | Cytotoxic activity comparable to bleomycin | dlsu.edu.ph |

| Halogenated benzofuran derivatives | A549 (lung), HepG2 (liver) | Antiproliferative effects, induction of apoptosis | nih.gov |

| Phenanthridine derivatives | MCF-7 (breast), PC3 (prostate), Hela (cervical) | Significant inhibitory activities | frontiersin.org |

| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives | A-549 (lung), MCF-7 (breast), SK-MEL-28 (melanoma) | Varied anticancer activities, with some compounds showing moderate to low activity | nih.gov |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | 60 human tumor cell lines | Antiproliferative activity | mdpi.com |

Anti-inflammatory Activity (in vitro/in vivo studies of derivatives)

Derivatives of phenylacetic acid are well-established for their anti-inflammatory properties. The anti-inflammatory potential of various derivatives has been a subject of significant research. For instance, studies on thiourea (B124793) derivatives of naproxen, a well-known NSAID, have revealed promising anti-inflammatory effects. In vivo studies using a carrageenan-induced rat paw edema model, a standard method for assessing anti-inflammatory activity, demonstrated that certain derivatives exhibit potent, dose-dependent anti-inflammatory responses. nih.gov Specifically, derivatives of m-anisidine (B1676023) and N-methyl tryptophan methyl ester showed significant inhibition of edema, with one compound, in particular, demonstrating a 54.01% reduction in inflammation four hours after administration. nih.gov Further investigation into the mechanism of action revealed that the anti-inflammatory effects of some of these derivatives are likely mediated through the inhibition of 5-lipoxygenase (5-LOX), an important enzyme in the inflammatory cascade, rather than cyclooxygenase-2 (COX-2). nih.gov

Similarly, research on other heterocyclic derivatives has underscored the potential for developing potent anti-inflammatory agents. For example, certain phthalimide (B116566) derivatives have been synthesized and evaluated for their in vitro anti-inflammatory activity. mdpi.com One such derivative exhibited a notable decrease in inflammatory markers. mdpi.com The anti-inflammatory activity of a thiophene-thiosemicarbazone derivative was also investigated, showing its ability to reduce paw edema in animal models. researchgate.netnih.gov These findings from related compound classes highlight the therapeutic potential that could be unlocked within the derivatives of this compound.

Antibacterial Activity (in vitro/in vivo studies of derivatives)

The search for new antibacterial agents is a critical endeavor in the face of rising antibiotic resistance. Derivatives of various chemical scaffolds are being explored for their antimicrobial properties. For example, studies on oxathiazinane derivatives have shown that certain compounds possess both antineoplastic and antibacterial activity. nih.gov The antibacterial efficacy of these compounds was demonstrated against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed mechanism of action for their antibacterial effect is the induction of reactive oxygen species (ROS), which leads to bacterial cell damage. nih.gov

Furthermore, research into pleuromutilin (B8085454) derivatives has yielded compounds with excellent antibacterial activity against MRSA. One such derivative, NPDM, was found to be a potent bactericidal agent with a concentration-dependent post-antibiotic effect. mdpi.com In vivo studies in mouse infection models confirmed its therapeutic efficacy. mdpi.com The antibacterial potential of alpha-substituted 2-methyl-5-nitrofurans has also been documented, with these compounds showing activity against both Gram-positive and Gram-negative bacteria. nih.gov The diverse structural motifs that can confer antibacterial properties suggest that derivatives of this compound could also be engineered to exhibit antimicrobial effects.

Other Pharmacological Activities (e.g., Antidepressant, Analgesic, Herbicidal)

Beyond anti-inflammatory and antibacterial applications, derivatives of related heterocyclic and aromatic compounds have been investigated for a variety of other pharmacological activities. For instance, certain thiosemicarbazone derivatives have demonstrated significant analgesic effects in addition to their anti-inflammatory properties. researchgate.netnih.gov In the formalin test, a model that assesses pain, one such derivative showed activity in both the neurogenic and inflammatory phases of pain, indicating a potential for broad-spectrum analgesia. nih.gov

In the realm of agrochemicals, the herbicidal activity of various chemical compounds is of great interest. While specific data on the herbicidal activity of this compound derivatives is not detailed in the provided context, the structural similarity to some classes of herbicides suggests this as a potential area for exploration. The diverse biological activities observed in structurally related compounds underscore the potential for discovering novel therapeutic and agrochemical agents within the derivatives of this scaffold.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. These studies guide the rational design of more potent and selective drug candidates.

Impact of Halogen Position and Substitution on Biological Activity

The nature and position of halogen substituents on an aromatic ring can significantly impact a molecule's biological activity. nih.gov Halogenation can alter a compound's lipophilicity, electronic properties, and metabolic stability, all of which can affect its pharmacokinetic and pharmacodynamic profile. For example, in a series of progesterone (B1679170) receptor antagonists derived from phenylacetic acid, the position of a fluorine atom on the phenyl ring was found to be critical for binding affinity. nih.gov A meta-substituted fluorine atom resulted in improved activity compared to ortho or para substitutions. nih.gov This highlights the sensitivity of biological targets to the precise placement of halogen atoms.

The introduction of halogens like chlorine and bromine can also influence a compound's ability to interact with its target protein. nih.gov The varying sizes and electronegativities of different halogens lead to distinct changes in the physicochemical characteristics of bioactive compounds. nih.gov For instance, the presence of a chloro or bromo substituent on a triazine ring in a series of Schiff base derivatives was shown to be important for their anti-proliferative activity. mdpi.com These findings suggest that the specific 2-bromo-5-chloro substitution pattern in this compound is likely to be a key determinant of the biological activity of its derivatives.

Influence of Ester and Phenylacetate Moiety Modifications

Molecular Docking and Binding Mechanism Studies

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. niscpr.res.in This information can provide valuable insights into the mechanism of action of a drug and guide the design of new inhibitors with improved potency and selectivity. For example, molecular docking studies of 2-bromo-5-methylpyridine (B20793) with breast cancer inhibitor targets revealed binding affinities comparable to known drugs, suggesting its potential as an anticancer agent. niscpr.res.in

In another study, molecular docking was used to investigate the binding of newly synthesized quinazolinone derivatives to the active site of target proteins, helping to rationalize their observed anticancer activity. researchgate.net The docking results showed that the most active compounds had the best docking scores and formed key interactions with the amino acid residues in the binding pocket. researchgate.net Similarly, docking studies on phthalimide derivatives with the COX-2 enzyme helped to elucidate the mechanism of their anti-inflammatory activity, with the most active compound showing a higher binding energy score than the standard drug celecoxib. mdpi.com These studies demonstrate the utility of molecular docking in understanding the binding mechanisms of small molecules and in the rational design of new therapeutic agents based on scaffolds like this compound.

Ligand-Protein Interactions

A thorough search of scientific databases yields no studies detailing the specific interactions between this compound and any biological protein targets. The characterization of ligand-protein interactions requires experimental data from techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or various biophysical assays, none of which have been published for this compound.

In the absence of such data, any discussion of potential interactions would be purely speculative. The nature of a ligand's interaction with a protein's binding site is determined by a combination of factors including the ligand's size, shape, and the distribution of its functional groups, which for this compound includes the bromo and chloro substituents on the phenyl ring and the methyl ester group. These features would theoretically allow for a range of non-covalent interactions, such as:

Halogen Bonding: The bromine and chlorine atoms could potentially act as halogen bond donors, interacting with electron-rich pockets in a protein binding site.

Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that could interact with nonpolar residues in a protein.

Hydrogen Bonding: The ester carbonyl oxygen could act as a hydrogen bond acceptor.

However, without a known biological target, these remain theoretical possibilities.

Predicting Binding Affinity to Biological Targets

Predicting the binding affinity of a ligand to a biological target is a key aspect of computational medicinal chemistry. This process typically involves molecular docking simulations where the compound is computationally placed into the binding site of a known protein structure. The binding affinity is then estimated using a scoring function that calculates the free energy of binding.

For this compound, there are no published studies that have performed such computational predictions. The prerequisite for a meaningful binding affinity prediction is the identification of a relevant biological target. As no such target has been identified in the scientific literature for this compound, no predictive studies have been conducted.

Should a biological target be identified in the future, computational tools could be employed to generate predictive data. For instance, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein, defining the binding site, and then using software to predict the binding pose and affinity. The results of such a study would typically be presented in a data table.

Hypothetical Binding Affinity Prediction Data Table (Note: This table is for illustrative purposes only, as no actual data exists.)

| Biological Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available |

Environmental Aspects and Degradation Research

Environmental Fate and Persistence

The environmental fate of Methyl 2-(2-bromo-5-chlorophenyl)acetate is governed by a combination of physical, chemical, and biological processes. Its persistence in various environmental compartments—soil, water, and air—is determined by its susceptibility to hydrolysis, photolysis, biodegradation, and oxidation.

Hydrolysis in Environmental Media

As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that would break the ester bond to form 2-(2-bromo-5-chlorophenyl)acetic acid and methanol (B129727). libretexts.org The rate of this reaction in environmental media is influenced by factors such as pH, temperature, and the presence of catalysts. libretexts.org In general, ester hydrolysis can be catalyzed by both acids and bases. libretexts.org

Photolysis Pathways and Products

Photolysis, or degradation by light, is another potential pathway for the transformation of this compound in the environment, particularly in surface waters and the atmosphere. Aromatic compounds, especially those containing halogens like bromine and chlorine, can absorb ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of chemical bonds. nih.govnih.gov

Specific photolysis studies for this compound are not documented in available scientific literature. However, research on the photodegradation of other chlorinated and brominated aromatic compounds indicates that carbon-halogen and other bonds within the molecule could be susceptible to photolytic cleavage. nih.goveurochlor.org The energy from UV radiation could potentially lead to the breaking of the carbon-bromine or carbon-chlorine bonds, resulting in dehalogenated intermediates. Further degradation could lead to the formation of various photoproducts, the structures of which would depend on the reaction conditions. The presence of other substances in the environment, such as dissolved organic matter, can also influence the rate and products of photolysis.

Biodegradation Mechanisms in Soil and Water

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process in determining the environmental persistence of chemicals. The structure of this compound, with its aromatic ring substituted with a bromine and a chlorine atom, suggests that its biodegradability will be influenced by the presence of suitable microbial populations and environmental conditions.

There is a lack of specific studies on the biodegradation of this compound. However, the biodegradation of phenylacetic acids and their derivatives has been a subject of research. nih.govnih.govresearchgate.netresearchgate.net Generally, halogenated aromatic compounds can be more resistant to biodegradation than their non-halogenated counterparts. eurochlor.org Microorganisms capable of degrading such compounds often possess specialized enzymatic systems. nih.gov The degradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions, though the pathways differ. eurochlor.org Under aerobic conditions, oxygenases may initiate the breakdown of the aromatic ring, while under anaerobic conditions, reductive dehalogenation (the removal of halogen atoms) can be a key initial step. eurochlor.org The ester group would also be subject to enzymatic hydrolysis by microbial esterases. The ultimate biodegradability would depend on the ability of microbial communities to metabolize the resulting 2-(2-bromo-5-chlorophenyl)acetic acid.

Oxidative Processes in the Environment

In the environment, particularly in the atmosphere and in sunlit surface waters, oxidative processes involving reactive species such as hydroxyl radicals (•OH) can contribute to the degradation of organic compounds. nih.gov These highly reactive species can attack the aromatic ring and the acetate (B1210297) side chain of this compound.

While direct experimental data on the oxidative degradation of this compound is unavailable, the general principles of atmospheric and aquatic chemistry of aromatic compounds suggest that it would be susceptible to oxidation. The reaction with hydroxyl radicals is often a primary degradation pathway for volatile organic compounds in the troposphere. For compounds in aqueous environments, photo-induced formation of hydroxyl radicals can also lead to oxidation. The presence of the electron-withdrawing halogen atoms on the phenyl ring can influence the rate of oxidative attack.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. A key indicator for predicting the bioaccumulation potential of a chemical is its octanol-water partition coefficient.

Octanol-Water Partition Coefficient (Log P) as a Predictor

The octanol-water partition coefficient (Kow), typically expressed as its logarithm (Log P or Log Kow), is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids rather than in water. A higher Log P value generally indicates a greater potential for a substance to bioaccumulate in the fatty tissues of organisms.

Specific experimental data for the Log P of this compound is not available. However, computational models can provide an estimated value. For the structurally similar isomer, Methyl 2-(2-bromo-4-chlorophenyl)acetate, a computed XLogP3-AA value of 3 has been reported. researchgate.net Another isomer, Methyl 2-bromo-2-(4-chlorophenyl)acetate, has a computed XLogP3 value of 3.2. nih.gov For Methyl alpha-bromo-2-chlorophenylacetate, the computed XLogP3 value is also 3.2. nih.gov These values suggest that this compound is moderately lipophilic and may have a tendency to bioaccumulate in aquatic organisms. It is important to note that these are predicted values for isomers and the actual Log P for this compound may differ.

Table of Predicted Physicochemical Properties

| Property | Predicted Value | Comment |

| Molecular Formula | C9H8BrClO2 | tandfonline.comsynquestlabs.comaromsyn.com |

| Molecular Weight | 263.52 g/mol | tandfonline.comsynquestlabs.comaromsyn.com |

| Log P (Octanol-Water Partition Coefficient) | ~3.0 - 3.2 | Estimated based on structural isomers. researchgate.netnih.govnih.gov |

Transformation Products and Their Environmental Implications

The transformation of this compound in the environment is expected to proceed through several key steps, primarily initiated by the hydrolysis of its ester functional group. This initial transformation is a common fate for many ester-containing compounds in aqueous environments. Subsequent degradation is likely to involve microbial action, which plays a crucial role in the breakdown of aromatic compounds in the environment. wikipedia.orgresearchgate.netbohrium.com

Direct metabolic studies on this compound are not extensively documented in publicly available scientific literature. However, based on the chemical structure and established degradation pathways of analogous compounds, a primary and highly probable initial metabolite is 2-Bromo-5-chlorophenylacetic acid . This transformation occurs through the hydrolysis of the methyl ester group, a reaction that can be mediated by abiotic or biotic processes.

Further degradation of 2-Bromo-5-chlorophenylacetic acid is anticipated to follow pathways observed for other halogenated aromatic acids. ethz.chnih.govnih.gov Microbial degradation, a key process for the environmental breakdown of such compounds, typically involves the enzymatic hydroxylation of the aromatic ring. ethz.chnih.gov For 2-Bromo-5-chlorophenylacetic acid, this would likely lead to the formation of hydroxylated intermediates, such as various isomers of bromochlorohydroxyphenylacetic acid.

Following hydroxylation, the aromatic ring is susceptible to cleavage, another microbially-mediated process. This step is critical as it breaks down the stable aromatic structure, leading to the formation of aliphatic acids that can be more readily utilized by a wider range of microorganisms. The degradation of the related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), often proceeds through the formation of corresponding chlorophenols and catechols before ring cleavage. wikipedia.orgethz.chcdc.gov By analogy, the degradation of 2-Bromo-5-chlorophenylacetic acid may lead to the formation of 2-bromo-5-chlorophenol and subsequently a bromochlorocatechol . These intermediates would then undergo ring fission.

The complete mineralization of the compound would result in the formation of carbon dioxide, water, and inorganic halides (bromide and chloride ions).

Table of Potential Transformation Products

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Degradation Pathway |

| This compound | C₉H₈BrClO₂ | 263.52 | Parent Compound |

| 2-Bromo-5-chlorophenylacetic acid | C₈H₆BrClO₂ | 249.49 | Primary Hydrolysis Product |

| 2-Bromo-5-chlorophenol | C₆H₄BrClO | 207.45 | Potential Intermediate |

| Bromochlorocatechol | C₆H₄BrClO₂ | 223.45 | Potential Ring Cleavage Precursor |

| Phenylacetic acid | C₈H₈O₂ | 136.15 | Potential Dehalogenated Intermediate |

The environmental impact of this compound is intrinsically linked to the toxicological profiles of its transformation products.

The ecotoxicity of haloacetic acids (HAAs) has been studied in aquatic plants, with toxicity generally increasing with the number and type of halogen substitutions. nih.gov For example, monochloroacetic acid was found to be more toxic to Myriophyllum species than di- or trichloroacetic acids. nih.gov This suggests that the specific arrangement and identity of the halogens on the phenylacetic acid structure are critical determinants of its ecotoxicity.